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Introduction
The Fukuyama amine synthesis has become a cornerstone in modern organic chemistry for the

preparation of secondary amines.[1] A key feature of this methodology is the use of

nitrobenzenesulfonamides (nosylamides) as intermediates. The nosyl group serves a dual

purpose: it activates the amine nitrogen for alkylation and can be readily removed under mild

conditions, a significant advantage over the more robust tosyl group.[1][2] This guide focuses

on a powerful variation of the Fukuyama synthesis that proceeds through nosyl aziridine

intermediates. These strained three-membered rings are highly reactive electrophiles, enabling

the introduction of a variety of nucleophiles to construct complex amine-containing molecules.

[3][4] This approach is particularly valuable in the synthesis of pharmaceuticals and natural

products where precise control over stereochemistry and functional group tolerance is

paramount.
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The use of nosyl aziridines in the Fukuyama amine synthesis hinges on a two-stage process:

the formation of the aziridine and its subsequent nucleophilic ring-opening. The nosyl group's

strong electron-withdrawing nature is crucial in both steps.

Initially, a primary amine is converted to a nosylamide by reaction with a nitrobenzenesulfonyl

chloride.[5] This nosylamide can then be used to form a nosyl aziridine, typically from a

corresponding 1,2-amino alcohol precursor.[4] The high reactivity of these nosyl aziridines

stems from significant ring strain and the electron-withdrawing nosyl group, which makes the

carbon atoms of the aziridine ring highly electrophilic.[3]

The key synthetic transformation is the regioselective and stereoselective ring-opening of the

nosyl aziridine by a nucleophile. This reaction typically proceeds via an SN2 mechanism,

leading to inversion of stereochemistry at the point of nucleophilic attack. The choice of

nucleophile is broad, allowing for the introduction of a wide array of functional groups.

Following the ring-opening, the synthesis culminates in the deprotection of the nosyl group.

This is a hallmark of the Fukuyama method, achieved under mild conditions using a thiol and a

base (e.g., thiophenol and potassium carbonate).[1][6] The reaction proceeds through a

Meisenheimer complex, followed by the elimination of sulfur dioxide and the release of the free

secondary amine.[1]
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Step 1: Nosyl Aziridine Formation

Step 2: Nucleophilic Ring-Opening

Step 3: Deprotection
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Figure 1: General workflow of the Fukuyama amine synthesis using a nosyl aziridine

intermediate.

Experimental Protocols
Protocol 1: Synthesis of N-Nosyl Aziridines from 2-
Amino Alcohols
This protocol details the one-pot synthesis of N-nosyl aziridines from readily available 2-amino

alcohols.[7]

Materials:
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2-Amino alcohol (1.0 eq)

2-Nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 eq)[8]

Potassium carbonate (K₂CO₃, 3.0 eq)

Acetonitrile (MeCN), anhydrous

Dichloromethane (CH₂Cl₂)

Water (H₂O)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

In a round-bottom flask, dissolve the 2-amino alcohol (1.0 eq) in anhydrous acetonitrile.

Add potassium carbonate (3.0 eq) to the stirred solution.

Cool the mixture to 0 °C in an ice bath.

Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in acetonitrile dropwise to

the reaction mixture.

Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the

filtrate under reduced pressure.

Dissolve the residue in dichloromethane and wash sequentially with water and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to afford the crude N-nosyl aziridine.
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Purify the product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Ring-Opening of N-Nosyl
Aziridines
This protocol describes a general procedure for the SN2 ring-opening of N-nosyl aziridines with

a generic nucleophile.[3]

Materials:

N-Nosyl aziridine (1.0 eq)

Nucleophile (e.g., alcohol, thiol, amine, 1.5-3.0 eq)

Lewis acid (optional, e.g., Cu(OTf)₂, BF₃·OEt₂)

Anhydrous solvent (e.g., THF, CH₂Cl₂, MeCN)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate (EtOAc)

Brine

Anhydrous MgSO₄

Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

To a solution of the N-nosyl aziridine (1.0 eq) in the chosen anhydrous solvent under an inert

atmosphere, add the nucleophile (1.5-3.0 eq).

If required, add the Lewis acid catalyst (0.1-1.0 eq) at the appropriate temperature (often 0

°C or room temperature).

Stir the reaction mixture until completion, as monitored by TLC. Reaction times can vary from

a few hours to overnight.
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Quench the reaction with saturated aqueous NH₄Cl solution.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purify the resulting ring-opened nosylamide by flash column chromatography.

Protocol 3: Deprotection of the Nosyl Group
This protocol outlines the standard procedure for the removal of the nosyl protecting group to

yield the final secondary amine.[1][5]

Materials:

N-nosylated amine (1.0 eq)

Thiophenol (2.5 eq)

Potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) (2.5 eq)[5]

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

1M NaOH solution

Brine

Anhydrous MgSO₄

Round-bottom flask, magnetic stirrer, oil bath

Procedure:

In a round-bottom flask, dissolve the N-nosylated amine (1.0 eq) in acetonitrile or DMF.

Add thiophenol (2.5 eq) to the solution.
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Add potassium carbonate (2.5 eq) to the stirred mixture.

Heat the reaction mixture in an oil bath (typically 40-50 °C) and monitor its progress by TLC.

After the reaction is complete, cool the mixture to room temperature and dilute it with water.

Extract the aqueous mixture with an organic solvent such as CH₂Cl₂ or EtOAc (3x).

Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove

excess thiophenol, and then with brine (1x).[5]

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

The crude secondary amine can be further purified by column chromatography or distillation.

Data Presentation
Table 1: Representative Nucleophiles and Reaction
Conditions for Ring-Opening of Nosyl Aziridines

Entry Nucleophile
Lewis
Acid/Condit
ions

Solvent
Product
Type

Typical
Yield (%)

1 Methanol
Cu(OTf)₂ (10

mol%)
CH₂Cl₂

β-Amino

ether
85-95

2 Thiophenol Cs₂CO₃ DMF
β-Amino

sulfide
80-90

3 Benzylamine Neat, 80 °C - 1,2-Diamine 75-85

4 Sodium azide NH₄Cl MeOH/H₂O
β-Azido

amine
90-98[9]

5 Indole
In(OTf)₃ (10

mol%)
Toluene

β-

(Indolyl)amin

e

70-80
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Mechanistic Depiction of Deprotection
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Figure 2: Simplified mechanism of nosyl group deprotection via a Meisenheimer complex.[1]

Applications in Drug Development and Natural
Product Synthesis
The Fukuyama amine synthesis employing nosyl aziridine intermediates has found widespread

application in the synthesis of complex molecules with biological activity. The mild reaction

conditions and high functional group tolerance make it an ideal strategy for late-stage

functionalization in drug discovery programs. For instance, this methodology has been utilized

in the synthesis of vicinal amino alcohols, which are common structural motifs in many

pharmaceuticals.[10] Furthermore, the ability to introduce nitrogen nucleophiles allows for the

construction of 1,2-diamines, which are prevalent in various natural products and bioactive

compounds.[9][11] The stereospecificity of the aziridine ring-opening is particularly

advantageous for the synthesis of enantiomerically pure compounds, a critical requirement in

drug development.

Conclusion
The use of nosyl aziridine intermediates in the Fukuyama amine synthesis provides a robust

and versatile platform for the synthesis of a diverse range of secondary amines. The key

advantages of this methodology include the mild conditions for both the ring-opening and
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deprotection steps, broad substrate scope, and high degree of stereocontrol. These features

have established this synthetic strategy as a valuable tool for researchers in academia and

industry, particularly in the fields of medicinal chemistry and natural product synthesis.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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